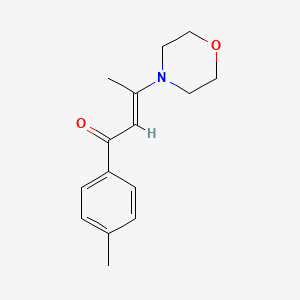
1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and agriculture. This compound is also known as chalcone derivative, which is a class of organic compounds that exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one. This compound has been shown to exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one in lab experiments is its wide range of biological activities, which makes it a potential drug candidate for various diseases. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one. One of the potential directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and diabetes. Another direction is to study its mechanism of action in more detail to understand its biological activities at the molecular level. Additionally, the development of new synthesis methods and modification of the compound structure can lead to the discovery of more potent and selective analogs with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-methylacetophenone and 4-morpholinebenzaldehyde in the presence of a base catalyst such as sodium hydroxide. This reaction leads to the formation of the chalcone derivative, which can be further purified through recrystallization.
Scientific Research Applications
1-(4-methylphenyl)-3-(4-morpholinyl)-2-buten-1-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit significant antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and diabetes.
properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12-3-5-14(6-4-12)15(17)11-13(2)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMJRHNONYLETA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


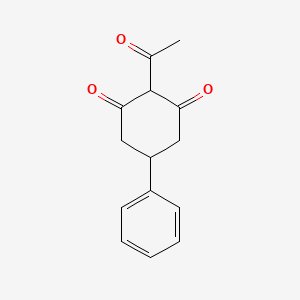
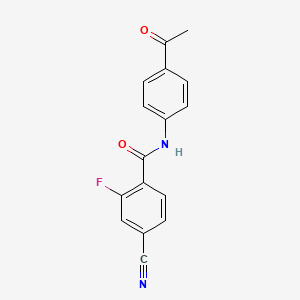
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
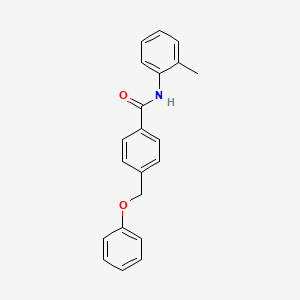
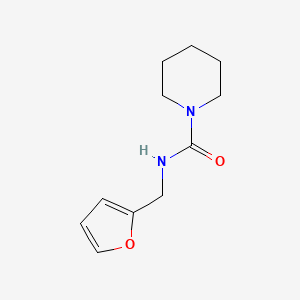
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
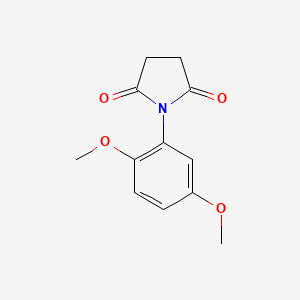
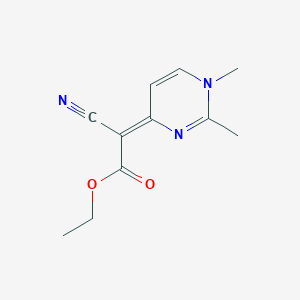
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)

